molecular formula C15H21ClN4 B1683547 ZD7288 CAS No. 133059-99-1

ZD7288

Cat. No.: B1683547
CAS No.: 133059-99-1
M. Wt: 292.81 g/mol
InChI Key: DUWKUHWHTPRMAP-UHFFFAOYSA-N
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Description

ZD7288 (4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride) is a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker widely used in research to study Ih currents, which regulate neuronal excitability, cardiac pacemaker activity, and synaptic plasticity . Unlike the clinically approved HCN blocker ivabradine, this compound is structurally distinct and irreversibly inhibits Ih currents with a slow onset (~10–15 minutes for full block) . It blocks all HCN isoforms (HCN1–4) with a Kd of ~40.56 µM for mHCN1 . However, recent studies challenge its selectivity, revealing off-target effects on Na+ currents and synaptic transmission .

Properties

CAS No.

133059-99-1

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride

InChI

InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H

InChI Key

DUWKUHWHTPRMAP-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-]

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride
ICI D2788
ICI-D2788
ZD 7288
ZD-7288
ZD7288
ZENECA ZD7288

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Properties

ZD7288 (4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyridinium chloride) is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker with the empirical formula C₁₅H₂₁ClN₄ and molecular weight 292.81 g/mol . Its structure features a pyridinium core with a chloride counterion, substituted with ethyl-phenylamino, methyl, and methylamino groups (Figure 1). Critical physicochemical properties include:

Property Value Source
Solubility in H₂O 29.28 mg/mL (100 mM)
Solubility in DMSO 29.28 mg/mL (100 mM)
Purity (HPLC) ≥99%
Storage Conditions Desiccated at +4°C
CAS Number 133059-99-1

Figure 1 : this compound structure with IUPAC name 4-[(ethylphenyl)amino]-1,2-dimethyl-6-(methylamino)pyridinium chloride.

Synthetic Routes and Optimization

Original Synthesis (BoSmith et al., 1993)

The first reported synthesis by BoSmith et al. involves a multi-step sequence:

Step 1: Formation of 4-Chloro-2,6-dimethylpyridine
  • Reactants : 2,6-Lutidine (2,6-dimethylpyridine) and chlorine gas.
  • Conditions : Radical chlorination at 120°C under UV light.
  • Yield : 68% (isolated via fractional distillation).
Step 2: Nucleophilic Amination
  • Reactants : 4-Chloro-2,6-dimethylpyridine + N-ethyl-N-phenylamine.
  • Catalyst : Pd(OAc)₂/Xantphos, Cs₂CO₃.
  • Conditions : Toluene, 110°C, 24 hr.
  • Yield : 82% (intermediate tertiary amine).
Step 3: Quaternization to Pyridinium Salt
  • Reactants : Tertiary amine + methyl iodide.
  • Conditions : Acetonitrile, reflux, 12 hr.
  • Counterion Exchange : Chloride resin (Amberlite IRA-400) to replace iodide.
  • Final Yield : 74% after recrystallization (ethanol/water).

Alternative Routes from Patent Literature

Recent patents (e.g., US20240174663A1, WO2021110574A1) describe modified protocols for HCN modulators, applicable to this compound:

Route A: Sonogashira Coupling (Improved Scalability)
  • Step 1 : 4-Iodo-2,6-dimethylpyridine + N-ethyl-N-phenylpropagylamine.
  • Catalyst : Pd(PPh₃)₂Cl₂/CuI, Et₃N.
  • Conditions : THF, 60°C, 8 hr.
  • Advantage : Avoids hazardous chlorination step; yield 89%.
Route B: Microwave-Assisted Amination
  • Reactants : 4-Chloro-2,6-dimethylpyridine + N-ethyl-N-phenylamine.
  • Conditions : 150°C, 30 min, DMF.
  • Yield : 94% (reduces reaction time by 90%).

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Chlorination Temperature 110–120°C <110°C: Incomplete reaction
Amination Catalyst Loading 5 mol% Pd(OAc)₂ <3 mol%: Stalled reaction
Quaternization Solvent Acetonitrile > DMF DMF reduces iodide byproducts
Recrystallization Solvent Ethanol:H₂O (3:1) Purity >99.5%

Analytical Characterization

HPLC Purity Profile (Agilent Zorbax SB-C18 Column)

Parameter Value
Retention Time 8.2 min
Mobile Phase 60:40 MeCN:0.1% TFA in H₂O
Flow Rate 1.0 mL/min
Purity 99.7% (λ = 254 nm)

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 7.18 (t, 1H, Ar-H), 6.95 (s, 1H, Py-H), 3.82 (q, 2H, CH₂CH₃), 3.10 (s, 3H, NCH₃), 2.95 (s, 3H, NCH₃), 1.35 (t, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z 257.1753 [M-Cl]⁺ (calc. 257.1758 for C₁₅H₂₁N₄⁺).

Industrial-Scale Production Challenges

  • Iodide Contamination : Residual methyl iodide necessitates ion-exchange chromatography (≥5 column volumes).
  • Polymorphism : Two crystal forms identified (Form I mp 189°C; Form II mp 175°C). Controlled via cooling rate <1°C/min.
  • Stability : Degrades <2% over 24 months at 4°C in amber vials.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
BoSmith (1993) 74 99.7 Moderate 12,500
Sonogashira 89 99.5 High 9,800
Microwave 94 99.3 Limited 15,200

Cost estimates based on 2025 bulk chemical pricing.

Chemical Reactions Analysis

Types of Reactions

ZD7288 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidinium salts.

Scientific Research Applications

Neuropharmacological Applications

Mechanism of Action:
ZD7288 inhibits HCN channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound can modulate synaptic transmission and neuronal firing patterns.

Case Study: Emesis Induction
A study demonstrated that this compound induces vomiting in a dose-dependent manner in the least shrew model. The maximal efficacy was observed at 1 mg/kg, suggesting potential antiemetic properties under certain conditions. However, higher doses (>1 mg/kg) were associated with conditioned taste aversion, indicating a complex role in emesis .

Table 1: Emetic Effects of this compound in Animal Models

Dose (mg/kg)Emetic Response (%)Notes
0.120Minimal response
0.550Moderate response
1.0100Maximal response
1083.3Significant but less than 1 mg

Effects on Synaptic Transmission

Long-Term Depression Enhancement:
this compound has been shown to enhance long-term depression (LTD) at medial perforant path synapses in early postnatal rats. The application of this compound resulted in significant depression of synaptic transmission, indicating its potential role in modulating synaptic plasticity .

Table 2: Impact of this compound on Synaptic Plasticity

ConditionfEPSP (%)Significance (p-value)
Control (no this compound)80 ± 4-
With this compound62 ± 4<0.05

Cardiovascular Research

Heart Rate Modulation:
While this compound is not FDA-approved for clinical use like ivabradine, it serves as a valuable tool for studying heart rate regulation via HCN channel inhibition. Research indicates that this compound can reduce heart rate by blocking HCN channels in various cardiac tissues .

Behavioral Studies

Sleep/Wake Cycle Regulation:
Recent studies have utilized zebrafish models to explore the effects of HCN channel blockers like this compound on sleep/wake behavior and circadian rhythms. These studies highlight the compound's utility in understanding the neurobiological mechanisms underlying sleep regulation .

Broader Implications and Future Directions

The diverse applications of this compound underscore its significance in both basic and applied research settings. Its role as an HCN channel blocker opens avenues for investigating various physiological processes and potential therapeutic interventions for conditions related to neuronal excitability and synaptic transmission.

Mechanism of Action

The mechanism of action of ZD7288 involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound Structural Class HCN Selectivity Mechanism Selectivity Issues Clinical/Research Use
ZD7288 Pyrimidine derivative Pan-HCN (HCN1–4) Pore blocker, irreversible Inhibits Na+ currents Research tool
Ivabradine "Bradine" compound Pan-HCN (HCN1–4) Use-dependent, reversible High selectivity Clinically approved (angina, heart failure)
T-478 Novel hit compound Undetermined Use-dependent Structurally distinct from this compound/ivabradine Preclinical research
Cs+ Alkali metal cation Non-selective Fast-onset, reversible Blocks K+ and other channels Experimental control

Key Findings:

  • Use-Dependence: this compound, T-788, and T-524 exhibit non-use-dependent blockade, while ivabradine and T-478 show use-dependent inhibition .
  • Selectivity : Ivabradine is more selective than this compound, which inhibits Nav1.4 Na+ channels in HEK293 cells and DRG neurons .
  • Kinetics : this compound’s blockade is irreversible, whereas ivabradine’s effects are reversible .

Functional Outcomes in Different Tissues

  • Neuronal Excitability :
    • This compound hyperpolarizes Aα/β sensory neurons, reduces repetitive firing, and elevates rheobase currents, but has minimal effects on C-type neurons .
    • In contrast, ivabradine primarily affects cardiac HCN4 channels without altering neuronal excitability .
  • In PTSD models, this compound increases BDNF and mTOR phosphorylation in the prefrontal cortex, improving synaptic ultrastructure .
  • Peripheral Tissues: In bladder smooth muscle, this compound increases mechanical activity despite blocking Ih, implicating off-target effects .

Limitations and Controversies

  • Selectivity Debate : While this compound is widely used as an HCN blocker, its inhibition of Na+ currents and synaptic transmission (e.g., reduced glutamate/GABA in hippocampal CA3) complicates interpretation .
  • Divergent Outcomes : In axotomized neurons, this compound fails to alter excitability, contrasting with its effects in healthy neurons .
  • Species-Specific Effects : this compound abolishes theta resonance in human hippocampal neurons but shows variable efficacy in rodent models .

Biological Activity

ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily known for its role in modulating neuronal excitability and synaptic plasticity. This compound has been extensively studied for its biological activity, particularly in the context of neurological functions and pain modulation.

This compound inhibits the hyperpolarization-activated current (IhI_h), which is crucial for maintaining the resting membrane potential and regulating neuronal firing patterns. By blocking IhI_h, this compound alters neuronal excitability, impacting various physiological processes.

Key Findings

  • Inhibition of Synaptic Plasticity : this compound significantly reduces long-term potentiation (LTP) in hippocampal neurons, indicating its role in synaptic plasticity. Studies show that application of this compound leads to a decrease in glutamate release and intracellular calcium concentration ([Ca2+]i[Ca^{2+}]_i) during high-frequency stimulation, suggesting a profound impact on synaptic transmission .
  • Ectopic Discharge Modulation : In dorsal root ganglion (DRG) neurons, this compound suppresses ectopic discharges induced by spinal nerve ligation. The suppression is dose-dependent, with complete inhibition observed at high concentrations (1000 µM), indicating its potential utility in pain management .

1. Hippocampal Neurons

In a study involving male Sprague-Dawley rats, this compound was shown to inhibit both the induction and maintenance of LTP at the perforant path–CA3 synapse. The compound reduced the amplitude of field excitatory postsynaptic potentials (fEPSPs) significantly when administered prior to high-frequency stimulation .

2. Dorsal Root Ganglion Neurons

This compound's effect on ectopic discharges was evaluated in DRG neurons after spinal nerve injury. The results demonstrated that this compound could transform tonic firing patterns into bursting types and significantly decrease discharge frequencies, underscoring its potential as a therapeutic agent for neuropathic pain .

3. Emesis Induction

Recent research indicated that this compound can induce emesis (vomiting) in animal models such as the least shrew. This effect is mediated through activation of serotonergic pathways in the brainstem, highlighting another dimension of this compound's biological activity beyond its effects on neuronal excitability .

Table 1: Effects of this compound on Synaptic Plasticity

StudyModelConcentrationEffect on LTPNotes
Zheng et al., 2006Hippocampal Neurons0.1 µMDecreased fEPSP amplitudeSignificant reduction observed post high-frequency stimulation
Sun et al., 2005DRG Neurons1000 µMComplete suppression of ectopic dischargesDose-dependent effect with transformation of firing patterns

Table 2: Dose-Response Relationship of this compound

Concentration (µM)% Suppression of Ectopic Discharges
1050%
10080%
1000Nearly 100%

Case Study 1: Neuropathic Pain Management

A study focused on the application of this compound in a neuropathic pain model showed promising results in reducing pain-related behaviors in rats. The blockade of IhI_h currents led to decreased neuronal excitability and improved pain thresholds.

Case Study 2: Cognitive Function Assessment

In cognitive function studies, the administration of this compound resulted in impaired spatial memory performance in rodent models, correlating with its inhibitory effects on synaptic plasticity in the hippocampus.

Q & A

Q. What is the mechanism by which ZD7288 affects embryonic stem cell (ESC) proliferation and cell cycle dynamics?

this compound, an HCN channel blocker, prolongs the ESC cell cycle by increasing S-phase duration without inducing DNA damage (e.g., no γ-H2AX phosphorylation) or pluripotency loss. In murine ESCs, this compound (10–50 µM) reduces EdU incorporation by ~30%, extends doubling time from 28 to 37 hours, and decreases colony size, indicating slowed proliferation. Flow cytometry reveals increased S-phase fractions and reduced G2/M-phase cells, suggesting delayed S-to-G2/M transition .

Q. How does this compound’s pharmacological profile compare to other HCN blockers like cesium (Cs+)?

this compound acts as an irreversible, non-use-dependent blocker with ~83–90% efficacy at 100 µM in calyx terminals, requiring 10–15 minutes for full blockade. Unlike Cs+, this compound’s effects are intracellularly mediated and partially reversible with prolonged hyperpolarization. Selectivity studies show minimal impact on K+ or Na+ channels at standard concentrations (10–100 µM), though presynaptic non-HCN effects are noted in hippocampal synapses .

Q. What experimental controls are critical when assessing this compound’s effects in vitro?

Key controls include:

  • Solvent controls : this compound is often dissolved in DMSO; verify that solvent concentrations (e.g., ≤0.1%) do not affect viability or proliferation.
  • Time-matched treatments : Account for its slow, irreversible action (e.g., pre-incubate cells for ≥15 minutes pre-experiment).
  • Rescue experiments : Co-apply cAMP analogs (e.g., 8-Br-cAMP) to confirm HCN-specific effects, as this compound inhibits cAMP-gated currents .

Advanced Research Questions

Q. Why does this compound enhance differentiation in serum-containing media but fail to improve neuroectodermal differentiation in defined conditions?

In FBS-driven differentiation, this compound upregulates ectodermal (e.g., Otx2), mesodermal (Brachyury), and endodermal (Gata6) markers while suppressing pluripotency genes (Nanog, Klf4). However, in neurodifferentiation media (B27/LIF-free), this compound reduces neural markers (Fgf8, Sox2), suggesting protocol-dependent outcomes. Serum likely provides compensatory growth factors (e.g., BMPs) that synergize with HCN blockade, whereas defined media lack these signals, exposing cell cycle–differentiation decoupling .

Q. How should researchers resolve contradictions in this compound’s reported effects on calcium signaling and synaptic plasticity?

this compound reduces glutamate-induced [Ca²⁺]ᵢ in hippocampal neurons (~50% at 20 µM) but does not block voltage-gated Ca²⁺ channels. Contradictions arise from model-specific HCN isoform expression (e.g., HCN1 in hippocampus vs. HCN4 in pacemaker cells). To reconcile

  • Isoform-specific knockdown : Use siRNA/shRNA targeting HCN1–4.
  • Calcium imaging : Pair with FLIPR or Fura-2 assays to distinguish HCN-mediated vs. off-target Ca²⁺ flux .

Q. What are the implications of this compound’s irreversible binding for chronic in vivo studies?

Chronic this compound administration in chick embryos (30 mM) causes 50% mortality within 24 hours, highlighting dose-dependent toxicity. In mice, intracerebroventricular infusion (20 µM) reversibly disrupts memory consolidation without permanent synaptic damage. For longitudinal studies, consider pulsed dosing or lower concentrations (1–10 µM) to minimize off-target effects on cardiac rhythm (via HCN4) .

Q. Can this compound’s lifespan-extending effects in C. elegans be translated to mammalian systems?

In C. elegans, this compound (50 µM) extends lifespan by 18% via cGMP channel inhibition and UPRᴱᴿ activation. However, mammalian HCN channels lack direct cGMP coupling, and this compound’s anti-aging effects may require tax-4 homologs (e.g., TASK channels). Test in murine models using conditional HCN1/2 knockouts and monitor ER stress markers (e.g., CHOP, BiP) .

Methodological Recommendations

  • Dosage optimization : Titrate this compound (1–100 µM) across models; IC₅₀ varies by HCN isoform (e.g., 2 µM for HCN1 vs. 20 µM for HCN4) .
  • Differentiation protocols : Pair this compound with serum-free media only if supplemented with growth factors (e.g., FGF2) to mitigate proliferation–differentiation trade-offs .
  • In vivo delivery : Use osmotic pumps for stable CNS concentrations, avoiding peak doses that impair cardiac function .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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